Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate
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Overview
Description
Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hexahydropyrrolo[1,2-A]pyrazine ring fused to a benzoate moiety, with two fluorine atoms at the 2 and 6 positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl trifluoropyruvate with methyl ketones and ethylenediamine or 1,3-diaminopropane . This multicomponent approach allows for the formation of the hexahydropyrrolo[1,2-A]pyrazine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s properties are utilized in the development of materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[1,2-A]imidazol-5-ones: These compounds share a similar hexahydropyrrolo ring system but differ in the substituents attached to the ring.
Hexahydropyrrolo[1,2-A]pyrimidin-6-ones: These compounds also have a hexahydropyrrolo ring but with a pyrimidine moiety instead of a pyrazine.
Pyrrolo[1,2-A]pyrazine-1,4-dione: This compound has a similar pyrazine ring but lacks the benzoate moiety and fluorine atoms.
Uniqueness
Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is unique due to the presence of both the hexahydropyrrolo[1,2-A]pyrazine ring and the difluorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈F₂N₂O₂
- Molecular Weight : 296.32 g/mol
- CAS Number : 1845753-92-5
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential therapeutic applications. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoate compounds can exhibit antimicrobial properties. The structural similarities with other benzoate derivatives suggest that this compound may also possess such activity, particularly against specific bacterial strains .
- Cytotoxic Effects : The compound's structure may influence its cytotoxicity against various cancer cell lines. Similar compounds have shown to induce apoptosis in cancer cells, suggesting a potential mechanism for this compound as an anticancer agent .
While specific mechanisms for this compound are not thoroughly documented, insights can be drawn from related compounds:
- Protein Degradation Pathways : Certain benzoic acid derivatives have been shown to enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This suggests that similar mechanisms could be explored for this compound .
- Enzyme Inhibition : The inhibition of enzymes involved in metabolic pathways may play a role in the compound's biological effects. For example, studies on related compounds have indicated their ability to inhibit tyrosinase, which is relevant in melanin production and could be linked to skin-related applications .
Case Studies
A few studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Activity : In a study evaluating benzoate derivatives, several compounds demonstrated significant antibacterial activity against Gram-positive bacteria. While specific data on this compound is lacking, its structural characteristics suggest it could exhibit similar effects .
Table of Biological Activities
Activity Type | Related Compounds | Observations |
---|---|---|
Antimicrobial | Benzoic acid derivatives | Showed significant antibacterial properties |
Cytotoxic | Various benzoate derivatives | Induced apoptosis in cancer cell lines |
Enzyme Inhibition | Tyrosinase inhibitors | Reduced melanin production in cell-based assays |
Properties
Molecular Formula |
C15H18F2N2O2 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
methyl 4-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2,6-difluorobenzoate |
InChI |
InChI=1S/C15H18F2N2O2/c1-21-15(20)14-12(16)7-11(8-13(14)17)19-6-5-18-4-2-3-10(18)9-19/h7-8,10H,2-6,9H2,1H3/t10-/m0/s1 |
InChI Key |
BKIMUYJYDFTVDQ-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1F)N2CCN3CCC[C@H]3C2)F |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)N2CCN3CCCC3C2)F |
Origin of Product |
United States |
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